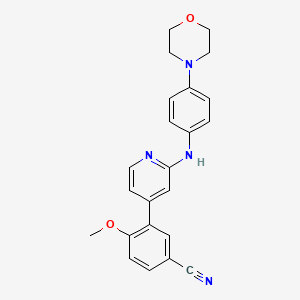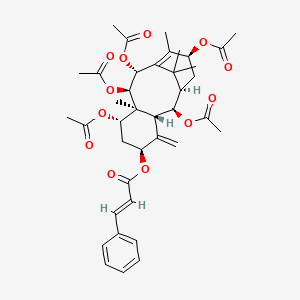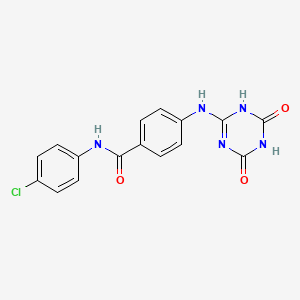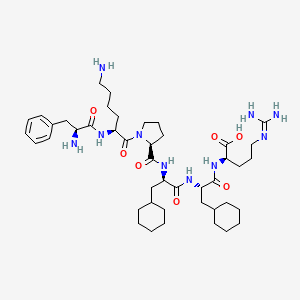
Tnik-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Traf2 and Nck interacting kinase inhibitor 7 (Tnik-IN-7) is a potent and selective inhibitor of Traf2 and Nck interacting kinase (TNIK) with an IC50 value of 11 nM . This compound has shown significant antitumor activity, particularly in the study of signaling and proliferation in colorectal cancer cells . TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is involved in various cellular processes such as cell motility, proliferation, and differentiation .
Méthodes De Préparation
The synthesis of Tnik-IN-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents and reagents, followed by purification processes such as crystallization or chromatography . Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Tnik-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Tnik-IN-7 has a wide range of scientific research applications, including:
Chemistry: It is used to study the Wnt signaling pathway and its role in cellular processes.
Biology: It helps in understanding the mechanisms of cell motility, proliferation, and differentiation.
Medicine: It has shown potential as an antitumor agent, particularly in colorectal cancer.
Mécanisme D'action
Tnik-IN-7 exerts its effects by binding to the active site of the TNIK enzyme, preventing it from phosphorylating its target substrates . This inhibition disrupts downstream signaling pathways that are dependent on TNIK activity, leading to the suppression of cancer cell growth and survival . TNIK is involved in the Wnt signaling pathway, where it interacts with T-cell factor 4 (TCF4) and β-catenin to regulate gene transcription .
Comparaison Avec Des Composés Similaires
Tnik-IN-7 is unique in its high potency and selectivity for TNIK. Similar compounds include:
Mebendazole: An anthelmintic drug that has been found to inhibit TNIK kinase activity.
Thiazole-4-carboxamide derivatives: A series of compounds that inhibit TNIK at sub-micromolar concentrations.
Dasatinib: A kinase inhibitor that binds to the ATP-binding pocket of TNIK.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Propriétés
Formule moléculaire |
C23H22N4O2 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
4-methoxy-3-[2-(4-morpholin-4-ylanilino)pyridin-4-yl]benzonitrile |
InChI |
InChI=1S/C23H22N4O2/c1-28-22-7-2-17(16-24)14-21(22)18-8-9-25-23(15-18)26-19-3-5-20(6-4-19)27-10-12-29-13-11-27/h2-9,14-15H,10-13H2,1H3,(H,25,26) |
Clé InChI |
FOWKPAQNTXMWQQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C#N)C2=CC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B12371499.png)


![3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile](/img/structure/B12371517.png)
![1-[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate](/img/structure/B12371525.png)

![[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12371536.png)




![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)


